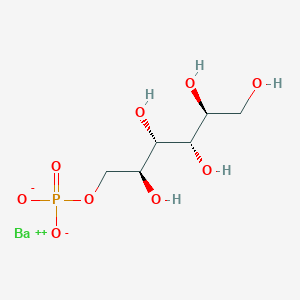D-Mannitol 1-phosphate barium
CAS No.:
Cat. No.: VC18507251
Molecular Formula: C6H13BaO9P
Molecular Weight: 397.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13BaO9P |
|---|---|
| Molecular Weight | 397.46 g/mol |
| IUPAC Name | barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
| Standard InChI | InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1 |
| Standard InChI Key | ANEIDNTXSPRLJW-DEZHIRTDSA-L |
| Isomeric SMILES | C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
| Canonical SMILES | C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Introduction
Chemical Identity and Structural Properties
D-Mannitol 1-phosphate barium salt is a crystalline compound typically isolated as a hydrate. Its molecular weight is 397.46 g/mol, with the barium ion () serving as a counterion to the negatively charged phosphate group . The compound’s structure derives from D-mannitol, a six-carbon sugar alcohol, phosphorylated at the 1-position. Nuclear magnetic resonance (NMR) studies confirm the stereospecific configuration of the molecule, with distinct proton environments observed at 3.81 (m, 2H), 3.71 (m, 2H), and 3.63 (m, 3H) in -NMR spectra . -NMR further reveals carbon-phosphorus coupling at C-1 ( 70.3, ) and C-2 ( 65.4, ), underscoring the phosphate group’s influence on electronic structure .
The compound’s hygroscopic nature necessitates careful storage under anhydrous conditions to prevent decomposition. Its solubility in aqueous solutions is pH-dependent, with optimal stability observed near neutral pH . X-ray crystallography of related enzymes, such as Staphylococcus aureus mannitol-1-phosphate dehydrogenase (SaM1PDH), has provided indirect insights into the binding interactions of mannitol phosphate derivatives, highlighting the importance of the phosphate group in substrate-enzyme recognition .
Synthesis and Purification Strategies
Enzymatic Synthesis
The most efficient method for producing D-mannitol 1-phosphate barium salt involves a biocatalytic approach using recombinant enzymes. A two-step enzymatic cascade employs Aspergillus fumigatus mannitol-1-phosphate 5-dehydrogenase (AfM1PDH) and Candida boidinii formate dehydrogenase (CbFDH) . In this system, NAD-dependent AfM1PDH catalyzes the reduction of fructose 6-phosphate (Fru6P) to D-mannitol 1-phosphate, while CbFDH regenerates NADH via formate oxidation. The reaction proceeds in a Tris/HCl buffer (pH 7.5) containing 200 mM Fru6P, 250 mM sodium formate, and 0.5 mM NAD, achieving >90% conversion efficiency within 20 hours at 25°C .
Post-reaction purification involves ultrafiltration to remove enzymes, followed by precipitation with barium sulfate () and ethanol. The resulting barium salt is washed extensively with ethanol to remove residual reagents, yielding a pure product (>95% by HPLC and NMR) . This method’s scalability is evidenced by its application in deuterated derivative synthesis, where deuterio-formate produces 5-[]-D-mannitol 1-phosphate with identical efficiency .
Chemical Considerations
Functional Characterization and Kinetic Insights
Enzymatic Activity
D-Mannitol 1-phosphate’s role as a substrate for dehydrogenases has been extensively characterized. AfM1PDH exhibits a specific reductase activity of 170 U/mg at pH 7.1 and 25°C, with a for Fru6P of 12.5 mM in the absence of NaCl . Salt concentration profoundly affects kinetics: adding 200 mM NaCl increases eightfold, suggesting ionic strength modulates substrate affinity without altering . This regulatory mechanism implies that in vivo, osmotic stressors like NaCl may fine-tune mannitol biosynthesis rates.
Isotope Effects and Stereospecificity
Deuterium labeling studies reveal a primary kinetic isotope effect () of 2.9 ± 0.2 for AfM1PDH-catalyzed oxidation of 5-[]-D-mannitol 1-phosphate, indicating hydride transfer is rate-limiting . Stereochemical analysis confirms the enzyme transfers deuterium exclusively to the pro-R position of NAD, producing (4S)-[]-NADH . This specificity is critical for designing enzyme inhibitors targeting bacterial M1PDHs .
Applications in Research and Industry
Antimicrobial Drug Development
Mannitol metabolism is a promising target for combating antibiotic-resistant pathogens. In S. aureus, knockout of the mtlD gene (encoding M1PDH) renders the bacterium susceptible to osmotic and oxidative stress, impairing infectivity in murine models . Competitive inhibitors like dihydrocelastrol (DHCL) bind SaM1PDH’s active site, disrupting mannitol biosynthesis and inducing bacteriolysis . Structural studies of SaM1PDH (1.7-Å resolution) have identified critical active-site residues (e.g., Asn176, Ser179) for rational drug design .
Biocatalytic Synthesis
The enzymatic synthesis of D-mannitol 1-phosphate barium salt is a paradigm for green chemistry. By avoiding harsh reagents and enabling chiral specificity, this method surpasses traditional chemical phosphorylation, which often requires protective groups and generates racemic mixtures . The process’s scalability (200 mM substrate conversions) supports industrial production for nutraceuticals or diagnostic reagents.
Osmolyte Research
In red algae, mannitol 1-phosphate synthesis via M1PDH is salt-regulated, with enzyme activity modulated by NaCl concentrations . This insight informs studies of osmoregulation in crops, where engineering mannitol biosynthesis could enhance drought and salinity tolerance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume